molecular formula C13H17N3O2 B2524473 (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 877964-59-5

(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B2524473
CAS No.: 877964-59-5
M. Wt: 247.298
InChI Key: BCTNOSQPAZUHMI-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 877964-59-5) is a high-purity chemical compound supplied with a documented purity of ≥98% . This molecule, with the molecular formula C₁₃H₁₇N₃O₂ and a molecular weight of 247.29 g/mol, features a distinctive structure combining a 1-methyl-1H-imidazol-2-yl group with a 3,5-dimethoxyphenyl ring system . This architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for investigating structure-activity relationships and developing new pharmacologically active molecules. The compound's calculated physicochemical properties, including a topological polar surface area (TPSA) of 62.3 Ų, suggest favorable characteristics for drug-likeness and membrane permeability in early-stage research models . Researchers utilize this chemical as a key building block for the synthesis of more complex molecules, leveraging its amine functional group for further chemical derivatization. It is essential to store the product sealed in a dry environment at 2-8°C to ensure its long-term stability . This product is labeled with the GHS07 warning icon and carries the signal word "Warning" due to its potential to cause skin and eye irritation . (3,5-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is provided For Research and Further Manufacturing Use Only. It is strictly not for direct human or veterinary use.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-16-5-4-15-13(16)12(14)9-6-10(17-2)8-11(7-9)18-3/h4-8,12H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTNOSQPAZUHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=CC(=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Substitution Reactions: The phenyl ring is substituted with methoxy groups using methanol and a strong acid catalyst.

    Coupling Reaction: The imidazole ring is then coupled with the substituted phenyl ring through a nucleophilic substitution reaction, often using a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Recent studies have highlighted the biological activities associated with this compound, particularly its antimicrobial properties. The compound has been evaluated against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

Antimicrobial Activity

A study published in Antibiotics explored the structure-activity relationship of imidazole derivatives, including (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine. The findings indicated that certain derivatives exhibited promising activity against MRSA with minimal cytotoxic effects. The minimum inhibitory concentration (MIC) values for effective compounds were reported to be as low as 0.25 µg/mL, demonstrating significant potency against resistant strains .

Antimicrobial Agents

The primary application of (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine lies in its potential as an antimicrobial agent. Its structural features allow it to interact effectively with bacterial targets, making it a candidate for developing new antibiotics.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against pathogens such as Cryptococcus neoformans. The selectivity and efficacy against specific fungal strains suggest its potential for therapeutic use in treating fungal infections .

Table 1: Antimicrobial Activity of (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

PathogenMIC (µg/mL)Activity Level
Methicillin-resistant S. aureus≤0.25Significant
Staphylococcus aureus≤0.50Moderate
Cryptococcus neoformans≤0.50Moderate
E. coli>200No Activity
Pseudomonas aeruginosa>200No Activity

Case Study 1: Development of New Antibiotics

In a recent investigation focusing on the development of new antibiotics, researchers synthesized various imidazole derivatives, including (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine. The study aimed to identify compounds with low toxicity and high efficacy against resistant bacterial strains. The results indicated that this compound could serve as a lead structure for further modifications to enhance its antimicrobial activity .

Case Study 2: Structure-Activity Relationship Analysis

Another study analyzed the structure-activity relationships of imidazole compounds to determine how variations in chemical structure affect biological activity. This research provided insights into optimizing the pharmacological properties of (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine for better efficacy against targeted pathogens .

Mechanism of Action

The mechanism of action of (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs sharing structural motifs such as imidazole, dimethoxyphenyl, or methanamine groups. Key findings are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Biological Activity/Application Synthesis Method Reference
Target Compound Imidazole, dimethoxyphenyl, methanamine Discontinued; potential uncharacterized Not reported in evidence
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole Dimethoxyphenyl, imidazole, phenyl substituents Chemosensors for transition metals; ligand for Ir³⁺ complexes Condensation reactions
C1-C9 Triazole Derivatives (e.g., C1) Triazole core with diphenylimidazole units Antibacterial, antifungal (MIC: 8–64 µg/mL) One-pot synthesis with CAN catalyst
(3,5-Dimethoxyphenyl)methanamine hydrochloride Dimethoxyphenyl, primary amine Intermediate for catalytic reductions Transition metal-free catalytic reduction
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Nitroimidazole, ethanols Synthetic methodology (TDAE) TDAE-mediated nucleophilic substitution
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid Triazole, dimethoxyphenyl, thioacetic acid Low acute toxicity (predicted LD₅₀: 450–650 mg/kg) Esterification and cyclization

Imidazole Derivatives with Dimethoxyphenyl Groups

The compound 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole shares the dimethoxyphenyl-imidazole backbone but lacks the methanamine linker. This analog demonstrates utility as a chemosensor for transition metals (e.g., Cu²⁺, Fe³⁺) and serves as a ligand for Ir³⁺ complexes in photophysical applications . In contrast, the methanamine linker in the target compound may enhance solubility or enable secondary interactions in biological systems, though its specific activity remains uncharacterized.

Triazole-Based Antimicrobial Agents

The C1-C9 triazole derivatives (e.g., C1: 3,5-di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole) exhibit broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and C. albicans) due to their triazole-imidazole hybrid structure . While the target compound lacks a triazole ring, its imidazole moiety could retain partial antimicrobial efficacy, albeit likely reduced compared to triazole analogs.

Methanamine-Linked Derivatives

The simpler (3,5-dimethoxyphenyl)methanamine hydrochloride is a primary amine synthesized via transition metal-free catalytic reduction of benzamide precursors .

Nitroimidazole and Thioacetic Acid Derivatives

Nitroimidazole derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols) emphasize synthetic versatility via TDAE methodology, yielding intermediates for further functionalization . The dimethoxyphenyl-triazole-thioacetic acid derivatives in highlight low predicted acute toxicity (LD₅₀: 450–650 mg/kg), suggesting safer profiles compared to nitro-containing analogs .

Biological Activity

The compound (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a synthetic organic molecule with potential biological applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol

This compound features a dimethoxyphenyl group linked to a 1-methylimidazole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent investigations have highlighted the compound's potential as an antimicrobial agent.

Case Study: Antimicrobial Screening

A study screened several imidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated that compounds with similar structural characteristics exhibited varying degrees of antimicrobial activity.

CompoundMIC (µg/mL)Activity Against
(3,5-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine16MRSA
6-Methoxy-phenethyl-indole-imidazole≤0.25MRSA
5-Phenyl-1H-imidazole≤0.25Cryptococcus neoformans

The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA, indicating moderate activity compared to more potent analogs .

Cytotoxicity Assessment

Cytotoxicity is a crucial factor in evaluating the safety profile of new compounds. In vitro studies assessed the cytotoxic effects of the compound on human cell lines.

Cytotoxicity Results

The following table summarizes the cytotoxicity data for selected compounds:

CompoundCytotoxicity (IC50 µg/mL)Hemolytic Activity
(3,5-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine>32None detected
6-Methoxy-phenethyl-indole-imidazole>32None detected
5-Phenyl-1H-imidazole>32None detected

None of the tested compounds exhibited significant hemolytic activity at a concentration of 32 µg/mL, suggesting a favorable safety profile for further development .

Structure-Activity Relationships (SAR)

Understanding SAR is essential for optimizing the biological activity of compounds. The presence of specific substituents on the imidazole and phenyl rings significantly influences antimicrobial potency.

Key Findings in SAR

  • Halogen Substitution : Halogenated derivatives showed enhanced activity against MRSA.
  • Methoxy Groups : The presence of methoxy groups on the phenyl ring was associated with improved solubility and bioactivity.
  • Imidazole Variants : Variations in the imidazole ring structure affected both antimicrobial and cytotoxic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole ring via condensation of aldehydes with amines under acidic or basic conditions. For example, analogous imidazole derivatives are synthesized using reagents like N,N-dimethylformamide (DMF) or sulfuric acid as catalysts . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (60–100°C for imidazole cyclization), and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography (silica gel, eluent: EtOAc/hexane) ensures high purity .

Q. What spectroscopic and crystallographic techniques are employed to confirm the molecular structure of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, particularly distinguishing methoxy and imidazole protons . X-ray crystallography, using programs like SHELXL , resolves 3D molecular geometry and confirms bond angles/distances (e.g., imidazole ring planarity, methoxyphenyl dihedral angles). For example, monoclinic crystal systems (space group P21/n) are common in related imidazole derivatives .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

  • Answer : Initial screens include:

  • Cytotoxicity assays: MTT or resazurin-based viability tests on human carcinoma cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or cytochrome P450 isoforms, given the compound’s potential interaction with heme-containing proteins .

Advanced Research Questions

Q. How can synthetic routes be modified to improve enantiomeric purity or regioselectivity in derivatives of this compound?

  • Answer : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Ce(IV)-pyridyl-bis(oxazoline) complexes) enhance enantioselectivity during key steps like imidazole ring formation . Regioselective functionalization of the dimethoxyphenyl group is achieved via directed ortho-metalation (DoM) using n-BuLi and electrophilic quenching .

Q. What experimental and computational strategies address contradictions in cytotoxic activity data across different cell lines?

  • Answer : Discrepancies may arise from cell-specific uptake or metabolic activation. Strategies include:

  • Transport inhibition assays: Co-treatment with ABC transporter inhibitors (e.g., verapamil) to assess efflux pump effects .
  • Molecular docking: Using AutoDock Vina to predict binding affinities for targets like tubulin or DNA topoisomerases, correlating with experimental IC50 values .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution or redox reactions?

  • Answer : The electron-rich 3,5-dimethoxyphenyl group directs electrophilic aromatic substitution (e.g., nitration at the para position), while the imidazole’s lone pair enables coordination to metal ions (e.g., Pt(II)) in redox-active complexes . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict sites for oxidation or radical formation .

Q. What methodologies validate the compound’s mechanism of action in modulating biological pathways?

  • Answer : Advanced techniques include:

  • RNA-seq/proteomics: Identify differentially expressed genes/proteins post-treatment (e.g., apoptosis regulators like Bcl-2 or caspase-3) .
  • Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics to purified targets (e.g., EGFR kinase) .

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